1H-Pyrrolo[2,1,5-CD]pyrrolizine

Organic Electronics Supramolecular Chemistry Materials Science

1H-Pyrrolo[2,1,5-CD]pyrrolizine (CAS: 174450-83-0) is a nitrogen-containing tricyclic heterocycle with the systematic name 10-azatricyclo[5.2.1.04,10]deca-1,3,5,7-tetraene. The compound consists of a unique rigid, conjugated cycl[3.2.2]azine framework, bearing a bridgehead nitrogen atom.

Molecular Formula C9H7N
Molecular Weight 129.162
CAS No. 174450-83-0
Cat. No. B573564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,1,5-CD]pyrrolizine
CAS174450-83-0
Synonyms1H-Pyrrolo[2,1,5-cd]pyrrolizine(9CI)
Molecular FormulaC9H7N
Molecular Weight129.162
Structural Identifiers
SMILESC1C=C2C=CC3=CC=C1N23
InChIInChI=1S/C9H7N/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-5H,6H2
InChIKeySGMWYUPMZLHXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,1,5-CD]pyrrolizine (CAS 174450-83-0) Procurement Guide: Core Structure & Material Class


1H-Pyrrolo[2,1,5-CD]pyrrolizine (CAS: 174450-83-0) is a nitrogen-containing tricyclic heterocycle with the systematic name 10-azatricyclo[5.2.1.04,10]deca-1,3,5,7-tetraene [1]. The compound consists of a unique rigid, conjugated cycl[3.2.2]azine framework, bearing a bridgehead nitrogen atom. It is characterized by a molecular formula of C9H7N and a molecular weight of 129.16 g/mol [1]. As an unsubstituted, fully aromatic core, this compound serves as a foundational building block and a key reference standard for a broader class of pyrrolizine derivatives with applications ranging from materials science to medicinal chemistry .

1H-Pyrrolo[2,1,5-CD]pyrrolizine Sourcing: Why In-Class Analogs Are Not Direct Replacements


Direct substitution of 1H-Pyrrolo[2,1,5-CD]pyrrolizine with closely related in-class analogs like its hydrogenated derivatives (e.g., octahydro- or hexahydro-pyrrolizines) is not chemically or functionally equivalent. The key differentiator is the core's degree of aromaticity and rigid planarity. The fully conjugated 1H-pyrrolo[2,1,5-CD]pyrrolizine possesses a planar aromatic system with a topological polar surface area (TPSA) of 4.9 Ų [1], which directly dictates its electronic structure, molecular packing in solid-state applications, and potential for π-stacking interactions. In contrast, partially or fully saturated analogs (e.g., octahydro derivative, CAS 213740-79-5) exhibit a non-planar, flexible geometry with a significantly lower density (1.05±0.1 g/cm³ vs. 1.3±0.1 g/cm³) and different boiling point (190.5±8.0 °C vs. 279.1±40.0 °C) . These divergent physicochemical properties ensure that each compound occupies a distinct and non-interchangeable position in a research or development program. The evidence presented in Section 3 quantifies these and other critical differences, establishing a clear basis for selective procurement.

1H-Pyrrolo[2,1,5-CD]pyrrolizine (CAS 174450-83-0): Quantitative Differentiation Guide for Scientific Selection


1H-Pyrrolo[2,1,5-CD]pyrrolizine: Structural Rigidity & Aromaticity Contrast with Saturated Derivatives

The fully conjugated aromatic core of 1H-Pyrrolo[2,1,5-CD]pyrrolizine is structurally distinct from its partially or fully saturated in-class analogs. This differentiation is reflected in key computed molecular descriptors. The target compound has 0 rotatable bonds [1], indicating a rigid, planar structure. In contrast, the octahydro derivative (CAS 213740-79-5) possesses a more flexible, non-planar skeleton. The rigid, planar nature of 1H-Pyrrolo[2,1,5-CD]pyrrolizine is essential for applications requiring predictable π-π stacking, such as organic field-effect transistors (OFETs) and other organic electronics where molecular ordering is critical .

Organic Electronics Supramolecular Chemistry Materials Science

1H-Pyrrolo[2,1,5-CD]pyrrolizine vs. Octahydro Derivative: Physical Property Differentiation for Material Purity & Handling

A direct comparison of predicted physical properties reveals significant differences in volatility and packing density between the fully aromatic target compound and its fully saturated analog. The boiling point of 1H-Pyrrolo[2,1,5-CD]pyrrolizine is estimated to be 279.1±40.0 °C at 760 mmHg , whereas the octahydro derivative (CAS 213740-79-5) is estimated to be 190.5±8.0 °C . Similarly, the density of the target is 1.3±0.1 g/cm³ compared to 1.1±0.1 g/cm³ for the saturated analog. These property differences are critical for selecting appropriate purification methods and storage conditions.

Organic Synthesis Process Chemistry Purification

1H-Pyrrolo[2,1,5-CD]pyrrolizine as a Patent-Protected Core Scaffold for HBV Replication Inhibitors

The 1H-Pyrrolo[2,1,5-CD]pyrrolizine core is explicitly claimed as the foundational heterocycle in a series of patents describing potent inhibitors of Hepatitis B virus (HBV) replication [1]. These patents, assigned to Gilead Sciences, describe substituted pyrrolizine compounds of Formula (I), which directly incorporate the target structure [2]. This establishes the aromatic pyrrolo[2,1,5-cd]pyrrolizine core as a privileged scaffold for antiviral drug discovery, a role that cannot be fulfilled by its non-aromatic or saturated derivatives.

Medicinal Chemistry Antiviral Research Drug Discovery

1H-Pyrrolo[2,1,5-CD]pyrrolizine in Organic Electronics: Benchmarking the Unsubstituted Aromatic Core

The unsubstituted 1H-Pyrrolo[2,1,5-CD]pyrrolizine core is recognized for its unique electronic properties, making it a suitable building block for organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs) . The completely aromatic and rigid nature of the core facilitates efficient π-conjugation and predictable electronic properties, which are essential for device performance. In contrast, the introduction of saturated rings (as in hydrogenated derivatives) breaks conjugation, drastically altering the HOMO-LUMO gap and making them unsuitable for such optoelectronic applications.

OLED OPV Organic Electronics Computational Chemistry

1H-Pyrrolo[2,1,5-CD]pyrrolizine (CAS 174450-83-0): Purity & Lipophilicity Benchmark for Analytical Method Development

The compound's distinct physicochemical profile provides a clear benchmark for analytical method development and purity assessment. Its computed LogP is 1.80, and its LogD at pH 7.4 is 2.29 . This moderate lipophilicity, combined with a topological polar surface area (TPSA) of only 4.9 Ų [1], makes it a useful reference standard for reverse-phase HPLC method development. This profile is markedly different from more polar or saturated analogs, which would exhibit altered retention times and require different chromatographic conditions.

Analytical Chemistry Method Development Chromatography

1H-Pyrrolo[2,1,5-CD]pyrrolizine (CAS 174450-83-0): Targeted Application Scenarios for R&D and Industrial Procurement


Medicinal Chemistry: Synthesis of Patent-Protected HBV Replication Inhibitors

The 1H-Pyrrolo[2,1,5-CD]pyrrolizine core is the central scaffold for a series of substituted pyrrolizine compounds with demonstrated activity as Hepatitis B virus (HBV) replication inhibitors, as detailed in patents assigned to Gilead Sciences [1][2]. Procurement of this unsubstituted parent compound is essential for medicinal chemists aiming to synthesize and explore new derivatives within this patent space. It serves as the key starting material or analytical reference standard for structure-activity relationship (SAR) studies targeting this antiviral mechanism. The rigid, aromatic framework is a prerequisite for activity; substituting with a saturated analog would result in a completely different, inactive phenotype.

Materials Science: Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The unique electronic properties of the 1H-Pyrrolo[2,1,5-CD]pyrrolizine core, specifically its fully conjugated and planar structure, make it a valuable building block for organic electronics . Research and development programs focused on OLEDs and OPVs require this compound as a foundational heterocycle for the design and synthesis of novel π-conjugated materials. Its rigid, aromatic nature is essential for efficient π-π stacking and charge transport, properties that are absent in its non-aromatic, hydrogenated derivatives. Procuring the unsubstituted core allows for the systematic investigation of functionalized derivatives for optimized device performance.

Analytical Chemistry: Use as a Lipophilic Reference Standard in Chromatographic Method Development

Due to its well-defined and moderate lipophilicity (ACD/LogP: 1.80; ACD/LogD (pH 7.4): 2.29) and very low topological polar surface area (TPSA: 4.9 Ų), 1H-Pyrrolo[2,1,5-CD]pyrrolizine is an ideal neutral reference compound for developing and validating reverse-phase high-performance liquid chromatography (RP-HPLC) methods [3]. Its predicted retention behavior is distinct from more polar or basic in-class analogs, making it a specific and reliable benchmark for assessing column performance, optimizing mobile phase gradients, and verifying the purity of research samples in both academic and industrial analytical laboratories.

Synthetic Methodology: Study of C-H Activation and Functionalization on a Rigid Aromatic Framework

The rigid, aromatic core of 1H-Pyrrolo[2,1,5-CD]pyrrolizine provides a unique and well-defined scaffold for investigating fundamental organic reactions, particularly C-H bond activation methodologies. The compound's distinct electronic structure and lack of conformational flexibility make it a suitable substrate for mechanistic studies, allowing researchers to isolate and study specific reaction pathways without the confounding variables of molecular flexibility or multiple reactive sites found in saturated analogs. This makes it a valuable tool for developing new synthetic methods in academic and industrial research settings.

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